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molecular formula C16H23NO2 B1589463 Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate CAS No. 406233-25-8

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Cat. No. B1589463
M. Wt: 261.36 g/mol
InChI Key: NXQBRXZLDJYLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504512B2

Procedure details

A solution of Example 119B (260 mg, 1.0 mmol) and LiOH.H2O (158 mg, 4.0 mmol) in THF (19 mL), water (5 mL), and methanol (5 mL) was heated to 75° C. for 18 hours, cooled to room temperature, concentrated, and adjusted to pH 3-4 with 1N HCl. The precipitate was collected by filtration, washed with water, and dried under vacuum to provide the desired product. MS(DCI(+)) m/e 234 (M+H)+.
Quantity
260 mg
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:19])[CH2:7][CH2:6][N:5]([C:8]2[CH:18]=[CH:17][C:11]([C:12]([O:14]CC)=[O:13])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1.O[Li].O.CO>C1COCC1.O>[CH3:1][C:2]1([CH3:19])[CH2:7][CH2:6][N:5]([C:8]2[CH:18]=[CH:17][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
CC1(CCN(CC1)C1=CC=C(C(=O)OCC)C=C1)C
Name
LiOH.H2O
Quantity
158 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
19 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(CCN(CC1)C1=CC=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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